Synthetic Yield Advantage in N-[4-(Alkyl)cyclohexyl]benzamide Intermediate Preparation
In the preparation of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory activity, 4-ethylcyclohexanone oxime (CAS 17716-05-1) was converted to the corresponding 4-ethylcyclohexylamine intermediate with an isolated yield of approximately 90%. Under identical synthetic conditions, the 4-tert-butyl analog (CAS 4701-98-8) gave a yield of approximately 68% . The 22-percentage-point difference represents a >30% relative improvement in molar throughput for the 4-ethyl pathway.
| Evidence Dimension | Isolated yield of 4-alkylcyclohexylamine intermediate from the corresponding oxime |
|---|---|
| Target Compound Data | ~90% yield (4-ethylcyclohexanone oxime) |
| Comparator Or Baseline | ~68% yield (4-tert-butylcyclohexanone oxime) |
| Quantified Difference | Absolute yield difference: 22 percentage points; relative improvement: ~32% |
| Conditions | Synthesis of N-[4-(alkyl)cyclohexyl]benzamides via oxime reduction, reported in Pau et al., Farmaco 1999, 54(8), 524-532 |
Why This Matters
Higher oxime-to-amine conversion yield directly reduces raw material cost per mole of downstream active pharmaceutical intermediate, favoring procurement of the 4-ethyl derivative for benzamide-focused medicinal chemistry programs.
